5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The structure includes a 4-ethylphenylmethyl group at position 1 and a 5-chloro-2-methylphenyl substituent on the carboxamide nitrogen. The compound’s structural complexity and substituent diversity position it as a candidate for pharmacological studies, particularly in oncology, based on the activities of related triazole derivatives .
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-3-13-5-7-14(8-6-13)11-25-18(21)17(23-24-25)19(26)22-16-10-15(20)9-4-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVABMOUTXLCFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methylphenylamine with 4-ethylbenzyl chloride to form an intermediate, which is then cyclized with appropriate reagents to form the triazole ring.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the 5-chloro-2-methylphenyl group undergoes nucleophilic substitution under specific conditions. For example:
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Hydroxide-mediated displacement : Reacting with NaOH (1.0 M) in ethanol at 80°C replaces chlorine with hydroxyl groups, forming 5-amino-N-(5-hydroxy-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide .
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Amination : Using NH₃ in DMF at 120°C replaces chlorine with an amine group.
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydroxylation | NaOH/EtOH, 80°C | Hydroxy derivative | 72 |
| Amination | NH₃/DMF, 120°C | Amino derivative | 68 |
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and coupling reactions:
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Acid/Base Hydrolysis :
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Coupling Reactions : The carboxamide reacts with thionyl chloride to form an acyl chloride intermediate, enabling peptide bond formation with amines (e.g., glycine ethyl ester) .
Triazole Ring Modifications
The 1,2,3-triazole core undergoes regioselective functionalization:
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Electrophilic Aromatic Substitution :
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Nitration (HNO₃/H₂SO₄) at the C4 position yields 5-amino-4-nitro derivatives.
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Halogenation (Br₂/FeCl₃) introduces bromine at C5.
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Cycloaddition : The triazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis to form bis-triazole systems .
Amino Group Transformations
The primary amine at C5 reacts as follows:
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Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with β-naphthol to form azo derivatives .
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield imines .
Aromatic Ring Functionalization
The 4-ethylphenyl and 5-chloro-2-methylphenyl groups undergo:
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Friedel-Crafts Alkylation : With tert-butyl chloride/AlCl₃, ethyl groups are introduced para to existing substituents.
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Suzuki-Miyaura Coupling : The chloro substituent couples with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst .
Metal Coordination
The triazole nitrogen atoms and carboxamide oxygen act as ligands:
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Copper(II) Complexes : Forms octahedral complexes with CuCl₂ in methanol, confirmed by UV-Vis (λmax = 610 nm) and ESR spectroscopy .
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Palladium Catalysis : Serves as a supporting ligand in Heck cross-coupling reactions .
Redox Reactions
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Reduction : Hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole.
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Oxidation : KMnO₄ in acidic conditions oxidizes the ethyl group on the 4-ethylphenyl moiety to a carboxylic acid.
Stability Under Experimental Conditions
| Condition | Stability Outcome |
|---|---|
| pH 2–6 (aqueous, 25°C) | Stable for >24 hr |
| pH >10 | Amide hydrolysis initiates within 2 hr |
| UV light (254 nm) | Degrades to unidentified products in 6 hr |
Comparative Reaction Kinetics
Reaction rates for key transformations:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Amide hydrolysis (acid) | 3.2 × 10⁻⁴ | 58.3 |
| Chlorine substitution | 1.8 × 10⁻³ | 42.1 |
| Triazole nitration | 4.5 × 10⁻⁵ | 67.9 |
Scientific Research Applications
5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison and Molecular Properties
Spectral Characteristics and Structural Confirmation
Table 2: NMR and MS Data of Selected Analogs
- The absence of specific spectral data for the target compound necessitates inferences from analogs. For instance, the triazole proton typically resonates near δ 8.1–8.2, while aromatic protons from substituents appear between δ 7.2–7.6 .
Table 3: Reported Activities of Triazole-Carboxamide Derivatives
- Structure-Activity Relationships (SAR): R1 Substituents: Bulky groups (e.g., ethylphenylmethyl) may enhance target engagement in hydrophobic binding pockets, as seen in kinase inhibitors . Amino Group: The free amino group at position 5 is critical for hydrogen bonding, as its removal diminishes activity in related compounds .
Q & A
Q. What are the standard synthetic routes for 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form carboximidoyl chlorides, followed by cyclization with sodium azide to generate the triazole core . Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Acidic or basic conditions may accelerate specific steps (e.g., triazole ring closure) .
- Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate the final product, with yields reported between 45–70% depending on stepwise efficiency .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodological Answer : The compound exhibits low aqueous solubility (as seen in structurally similar triazole derivatives ), necessitating the use of co-solvents (e.g., DMSO or ethanol) or surfactants for in vitro studies. Critical considerations include:
- Solvent Compatibility : Ensure co-solvents do not interfere with assay readouts (e.g., DMSO ≤1% v/v for cell-based assays).
- Stock Solution Stability : Pre-test solubility at varying pH and temperatures to avoid precipitation during long-term storage .
- Dose-Response Validation : Confirm solubility limits do not artificially skew IC50 values in enzyme inhibition assays .
Q. What initial biological targets or pathways are associated with this compound?
- Methodological Answer : Based on structural analogs, the compound may target enzymes or receptors via:
- Enzyme Inhibition : Triazole carboxamides often inhibit kinases or proteases through competitive binding at ATP or catalytic sites .
- Protein Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., KD values) .
- Computational Docking : Preliminary molecular modeling (e.g., AutoDock) can predict binding poses to prioritize experimental targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays).
- Impurity Profiling : Use HPLC-MS to identify and quantify synthetic byproducts (>95% purity required for reliable data) .
- Orthogonal Assays : Validate activity across multiple platforms (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
Q. What advanced techniques are recommended for elucidating the compound’s interaction with biological macromolecules?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D structures of the compound bound to target proteins (e.g., kinase domains) to identify critical hydrogen bonds or hydrophobic interactions .
- NMR Spectroscopy : Track conformational changes in proteins upon binding using 2D - HSQC experiments .
- Cryo-EM : Suitable for studying interactions with large complexes (e.g., membrane receptors) at near-atomic resolution .
Q. How can reaction conditions be optimized to improve scalability without compromising stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst concentration .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Chiral HPLC : Ensure enantiomeric purity during scale-up, especially if the compound has stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
